rac-(4aR,7aR)-octahydro-1lambda6-pyrrolo[3,4-e][1,2]thiazine-1,1-dione hydrochloride
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Overview
Description
rac-(4aR,7aR)-octahydro-1lambda6-pyrrolo[3,4-e][1,2]thiazine-1,1-dione hydrochloride: is a heterocyclic compound that belongs to the thiazine class. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-e][1,2]thiazine ring system. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(4aR,7aR)-octahydro-1lambda6-pyrrolo[3,4-e][1,2]thiazine-1,1-dione hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a thioamide in the presence of an oxidizing agent. The reaction conditions often include:
Temperature: Moderate to high temperatures (e.g., 80-120°C)
Solvent: Polar solvents such as acetonitrile or dimethylformamide
Catalysts: Acidic or basic catalysts to facilitate the cyclization process
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Continuous flow reactors: To ensure consistent reaction conditions
Purification steps: Such as recrystallization or chromatography to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions
rac-(4aR,7aR)-octahydro-1lambda6-pyrrolo[3,4-e][1,2]thiazine-1,1-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid
Reduction: Reduction of the thiazine ring using reducing agents such as lithium aluminum hydride
Substitution: Nucleophilic substitution reactions at the nitrogen or sulfur atoms
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Lithium aluminum hydride, sodium borohydride
Solvents: Polar solvents like acetonitrile, dimethylformamide
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
rac-(4aR,7aR)-octahydro-1lambda6-pyrrolo[3,4-e][1,2]thiazine-1,1-dione hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of rac-(4aR,7aR)-octahydro-1lambda6-pyrrolo[3,4-e][1,2]thiazine-1,1-dione hydrochloride involves its interaction with specific molecular targets. The compound may act by:
Binding to enzymes: Inhibiting or modulating their activity
Interacting with cellular receptors: Affecting signal transduction pathways
Disrupting cellular processes: Such as DNA replication or protein synthesis
Comparison with Similar Compounds
Similar Compounds
- rac-(4aR,7aS)-1-(2-methylpentanoyl)-octahydro-6lambda6-thieno[3,4-b]piperazine-6,6-dione
- Rel-(4aR,7aR)-octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide hydrochloride
- rac-(3aR,7aR)-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione hydrochloride
Uniqueness
rac-(4aR,7aR)-octahydro-1lambda6-pyrrolo[3,4-e][1,2]thiazine-1,1-dione hydrochloride is unique due to its specific ring structure and the presence of both nitrogen and sulfur atoms. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C6H13ClN2O2S |
---|---|
Molecular Weight |
212.70 g/mol |
IUPAC Name |
(4aR,7aR)-2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-e]thiazine 1,1-dioxide;hydrochloride |
InChI |
InChI=1S/C6H12N2O2S.ClH/c9-11(10)6-4-7-3-5(6)1-2-8-11;/h5-8H,1-4H2;1H/t5-,6+;/m1./s1 |
InChI Key |
FOBIWYKEZPSPGE-IBTYICNHSA-N |
Isomeric SMILES |
C1CNS(=O)(=O)[C@@H]2[C@H]1CNC2.Cl |
Canonical SMILES |
C1CNS(=O)(=O)C2C1CNC2.Cl |
Origin of Product |
United States |
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